Ethyl 2,4-dihydroxy-6-methylbenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyl 2,4-dihydroxy-6-methylbenzoate, also known as ethyl orsellinate, is a naturally occurring organic compound found in various lichen species, including Peltigera aphthosa []. It has been the subject of scientific research in several areas, including:

Natural product chemistry:

- Researchers have investigated the isolation, purification, and characterization of ethyl orsellinate from lichen extracts [, ].

- Studies have explored the biosynthesis of ethyl orsellinate and other related compounds in lichens [].

Biological activity:

- Ethyl orsellinate has been shown to exhibit various biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties [, , ].

- However, it is important to note that these studies have mainly been conducted in vitro (in laboratory settings) and further research is needed to understand the potential effects of ethyl orsellinate in vivo (in living organisms).

Medicinal chemistry:

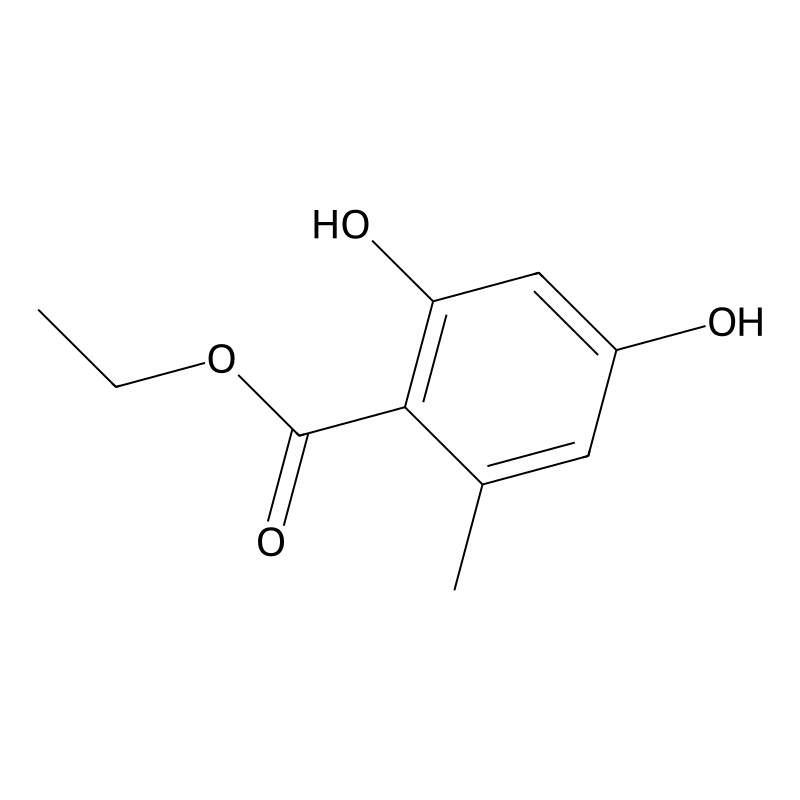

Ethyl 2,4-dihydroxy-6-methylbenzoate, also known as ethyl orsellinate, is a benzoate ester with the molecular formula C10H12O4 . It has a molecular weight of 196.1999 g/mol . The compound features a benzene ring with two hydroxyl groups at positions 2 and 4, a methyl group at position 6, and an ethyl ester group .

Esterification: The compound can undergo esterification processes, where reaction conditions and catalyst presence significantly influence the outcome.

Suzuki Coupling: This compound may be involved in Suzuki coupling reactions, which are important in organic synthesis .

Vilsmeier-Haack Reaction: Ethyl 2,4-dihydroxy-6-methylbenzoate can potentially participate in the Vilsmeier-Haack reaction, a versatile method for introducing formyl groups into aromatic compounds .

While the search results do not provide explicit synthesis methods for ethyl 2,4-dihydroxy-6-methylbenzoate, it can be inferred that common organic synthesis techniques may be employed. These could include:

- Esterification of the corresponding carboxylic acid

- Modification of similar benzoate compounds

- Extraction from natural sources like Peltigera aphthosa

Ethyl 2,4-dihydroxy-6-methylbenzoate has several applications:

Research: It is used as a chemical reagent in various research applications .

Organic Synthesis: The compound serves as a building block in the synthesis of more complex organic molecules .

Natural Product Studies: Its presence in natural sources makes it relevant for studies in natural product chemistry and biochemistry .

The chemical reactivity of ethyl 2,4-dihydroxy-6-methylbenzoate involves interactions with various substances. Safety considerations for handling this compound include:

- Reviewing lens absorption and adsorption for its chemical class

- Considering potential hazardous reactions

- Implementing appropriate safety measures during use

Similar Compounds: Comparison and Uniqueness

Ethyl 2,4-dihydroxy-6-methylbenzoate belongs to a family of substituted benzoate esters. A similar compound is ethyl 2,4-dihydroxy-6-pentylbenzoate, which differs in the length of the alkyl chain at position 6 .

Similar Compounds:

- Ethyl 2,4-dihydroxy-6-pentylbenzoate

- Methyl 2,4-dihydroxy-6-methylbenzoate

- Propyl 2,4-dihydroxy-6-methylbenzoate

The uniqueness of ethyl 2,4-dihydroxy-6-methylbenzoate lies in its specific substitution pattern, which influences its reactivity and potential applications in organic synthesis and biological studies. The presence of two hydroxyl groups, a methyl group, and an ethyl ester group in specific positions on the benzene ring gives this compound its distinct chemical and physical properties.

Metabolic Pathways in Lichen Mycobiont-Photobiont Systems

The biosynthesis of ethyl 2,4-dihydroxy-6-methylbenzoate in lichen systems involves sophisticated polyketide synthase machinery operating within the fungal mycobiont component of the symbiotic partnership. Recent genomic analysis of Phlebopus portentosus has identified a specific polyketide synthase gene, designated as PpPKS1, which demonstrates direct involvement in ethyl orsellinate biosynthesis. This enzyme exhibits a characteristic domain architecture consisting of starter unit acyltransferase-ketosynthase-acyltransferase-product template-acyl carrier protein-thioesterase domains, which closely resembles polyketide synthase systems found in related fungal species including Armillaria mellea, Stereum hirsutum, Sparassis crispa, and Moniliophthora roreri.

The metabolic pathway begins with the utilization of acetyl-coenzyme A and malonyl-coenzyme A as primary building blocks, following the classical polyketide biosynthetic route. Multi-omics analysis has demonstrated that ethyl orsellinate content can be significantly enhanced through cultivation condition modifications, with valproic acid induction under liquid culture conditions resulting in a 2.84-fold increase in compound concentration compared to standard cultivation methods. Correspondingly, transcriptome analysis revealed that PpPKS1 gene expression increased by 2.16-fold under these enhanced conditions, indicating tight regulatory control over the biosynthetic pathway.

The surrounding genetic architecture of polyketide synthase gene clusters contains essential modifier genes that contribute to the final product formation. These clusters consistently include FAD-dependent oxidoreductase, major facilitator superfamily transporter, glycosyl hydrolase, general substrate transporter, and P-loop containing nucleoside triphosphate hydrolase genes. However, significant variation exists among different species in their modifier gene complement, with Armillaria mellea containing additional Alpha/Beta hydrolase genes, Stereum hirsutum possessing extra cytochrome P450 and short-chain dehydrogenase/reductase genes, and Sparassis crispa featuring additional beta-glucosidase genes.

The broader lichen secondary metabolite biosynthetic framework involves complex interactions between mycobiont and photobiont partners. Polyketides represent the most abundant class of secondary metabolites in lichen-forming fungi, synthesized through sequential decarboxylative Claisen condensation reactions involving acyl-coenzyme A precursors. The ketoacyl synthase enzyme catalyzes carbon-carbon bond formation during carbon chain assembly, similar to fatty acid synthase mechanisms but with distinct product outcomes. From an ecological perspective, these polyketide-based secondary metabolites provide substantial cytotoxic and antibiotic properties that enable lichen adaptation to competitive environmental conditions.

Regulatory mechanisms governing ethyl orsellinate biosynthesis involve specific transcription factors that control gene expression patterns. Co-expression network analysis and binding site prediction studies have identified PpHOX4 and PpHSF1 as regulatory proteins that modulate PpPKS1 gene expression. These transcriptional regulators respond to environmental stimuli and cultivation conditions, thereby fine-tuning secondary metabolite production according to ecological demands.

Ecological Role in Lichen Defense Mechanisms Against Microbial Competitors

Ethyl 2,4-dihydroxy-6-methylbenzoate serves as a critical component in lichen chemical defense systems, providing broad-spectrum antimicrobial activity against diverse microbial threats. The compound demonstrates significant antibacterial properties against both gram-positive and gram-negative bacterial species, as well as antifungal activity that protects lichen thalli from opportunistic infections. Comparative antimicrobial screening has revealed that ethyl orsellinate and related methyl orsellinates exhibit superior activity compared to commonly used preservative agents such as methyl and propyl p-hydroxybenzoates, demonstrating efficacy comparable to chlorocresol standards.

The ecological significance of ethyl orsellinate extends beyond simple antimicrobial activity to encompass sophisticated chemical communication and competitive exclusion mechanisms. Lichens producing this compound gain substantial advantages in substrate colonization and maintenance, as the molecule creates unfavorable conditions for competing microorganisms while allowing the lichen symbiosis to establish and persist. The compound's presence in commercially important lichen species such as oakmoss, widely utilized in the perfume industry, demonstrates its stability and persistence under various environmental conditions.

Environmental stress responses significantly influence ethyl orsellinate production patterns within lichen communities. Different cultivation substrates and exposure conditions directly affect secondary metabolite synthesis, with lichens adapting their chemical profiles according to specific ecological pressures. Quantitative analysis of Parmotrema tinctorum specimens collected from rocks, tree bark, and artificial nylon mesh substrates revealed consistent ethyl orsellinate production across different environments, suggesting fundamental importance in lichen survival strategies. However, variations in related compounds such as atranorin showed greater substrate-dependent fluctuations, indicating selective pressure responses that prioritize ethyl orsellinate production over other secondary metabolites.

The compound's radical-scavenging properties provide additional protective functions beyond antimicrobial activity. Ethyl orsellinate demonstrates significant antioxidant capabilities that protect lichen cellular components from oxidative damage caused by environmental stressors such as ultraviolet radiation, temperature fluctuations, and chemical pollutants. This dual protective function as both antimicrobial and antioxidant agent enhances lichen resilience in harsh environments where traditional plant and fungal organisms cannot survive.

Glycation inhibition represents another important ecological function of ethyl orsellinate in lichen defense systems. The compound's ability to prevent protein glycation helps maintain cellular integrity under stress conditions, particularly in environments with high sugar concentrations or temperature extremes that promote non-enzymatic protein modifications. This protective mechanism contributes to the remarkable longevity observed in many lichen species, some of which can persist for centuries in stable environmental conditions.

Phylogenetic Distribution Across Peltigera and Parmotrema Genera

The phylogenetic distribution of ethyl 2,4-dihydroxy-6-methylbenzoate production capabilities across lichen genera reveals fascinating evolutionary patterns that reflect both shared ancestry and convergent adaptation strategies. Within the Peltigera genus, ethyl orsellinate and related orsellinic acid derivatives demonstrate widespread occurrence, with documented presence in species including Peltigera aphthosa and Peltigera leucophlebia. The Peltigera leucophlebia populations produce both tenuiorin and methyl orsellinate, indicating diversified orsellinic acid derivative synthesis within this taxonomic group.

Comparative analysis of Peltigera species reveals significant biochemical diversity in secondary metabolite profiles while maintaining core orsellinic acid synthetic capabilities. Peltigera aphthosa produces a mixture of methyl and ethyl orsellinates, demonstrating the capacity for multiple esterification reactions within the same organism. This metabolic flexibility suggests evolutionary advantages in producing compound libraries rather than single molecules, providing enhanced antimicrobial coverage and environmental adaptation capabilities.

The Parmotrema genus exhibits even more extensive ethyl orsellinate distribution, with confirmed presence in multiple species including Parmotrema tinctorum, Parmotrema reticulatum, and Parmotrema cristiferum. Parmotrema tinctorum represents a particularly well-studied species, containing orsellinic acid, methyl orsellinate, lecanoric acid, and atranorin as major secondary metabolites. Chemical investigation of Vietnamese Parmotrema tinctorum populations led to the isolation of novel phenolic compounds including 2-ethylhexyl orsellinate, demonstrating ongoing evolutionary diversification in orsellinic acid derivative production.

Quantitative distribution studies across Parmotrema tinctorum populations reveal consistent secondary metabolite production patterns regardless of substrate type or geographical location. High-performance liquid chromatography analysis of specimens from different substrates showed average ethyl orsellinate concentrations ranging from 1.9 to 2.5 milligrams per gram dry weight, indicating stable genetic control over biosynthetic capabilities. The consistency of these production levels across diverse environmental conditions suggests strong selective pressure maintaining ethyl orsellinate synthetic capacity within this species.

Parmotrema cristiferum populations demonstrate additional biochemical complexity through the production of seven distinct monoaromatic compounds, including traditional ethyl orsellinate alongside novel derivatives. This species produces 3,5-dihydroxybenzoic acid, 3,5-dihydroxybenzoate methyl, 3,5-dihydroxy-4-methylbenzoic acid, 3,5-dihydroxy-4-methoxylbenzoic acid, 3-hydroxyorcinol, atranol, and methyl hematommate, representing the most diverse orsellinic acid derivative profile documented within the genus.

The phylogenetic analysis of polyketide synthase genes responsible for ethyl orsellinate biosynthesis reveals evolutionary relationships that extend beyond traditional lichen taxonomic boundaries. Comparative genomic studies show that lichen polyketide synthase genes cluster according to biochemical function rather than taxonomic classification, suggesting horizontal gene transfer events or convergent evolution in secondary metabolite biosynthetic capabilities. The non-reducing polyketide synthase gene from Pseudevernia furfuracea, which produces lecanoric acid as the depside dimer of orsellinic acid, demonstrates successful heterologous expression in Saccharomyces cerevisiae, confirming functional conservation across distantly related lichen species.

The evolutionary distribution patterns suggest that ethyl orsellinate biosynthetic capability represents an ancient trait within lichen-forming fungi, subsequently modified and refined through species-specific adaptations. The widespread occurrence across multiple genera, combined with biochemical conservation in synthetic pathways, indicates fundamental importance in lichen ecology that has been maintained throughout evolutionary diversification processes.

Structure-Activity Relationships in Brine Shrimp Lethality Models

The brine shrimp (Artemia salina) lethality bioassay has emerged as the predominant screening model for evaluating the cytotoxic potential of ethyl orsellinate and related compounds. This eukaryotic model organism provides critical insights into the fundamental mechanisms of cellular toxicity through standardized exposure protocols and quantitative lethal concentration determinations.

Comprehensive structure-activity relationship studies reveal that ethyl orsellinate demonstrates significant cytotoxic activity with a median lethal concentration (LC50) of 495 ± 36 μM against Artemia salina nauplii. This bioactivity represents a substantial improvement over the parent orsellinic acid (LC50 = 1500 μM), indicating that esterification of the carboxylic acid functionality enhances cellular penetration and biological efficacy.

The systematic evaluation of homologous orsellinate esters demonstrates a remarkable correlation between alkyl chain length and cytotoxic potency. The progression from methyl orsellinate (LC50 = 1100 μM) through hexyl orsellinate (LC50 = 31 μM) reveals a 35-fold enhancement in bioactivity, with ethyl orsellinate occupying an intermediate position in this activity spectrum. This relationship establishes the critical importance of hydrophobic interactions in determining cellular toxicity mechanisms.

Analysis of the essential structural features indicates that the hydroxyl groups at positions 2 and 4 of the benzoic acid core are fundamental for biological activity. Modification of the hydroxyl group at the 4-position through methoxy substitution (4-methoxy-ethyl orsellinate) results in reduced cytotoxic activity (LC50 = 850 μM), representing a 1.7-fold decrease in potency compared to ethyl orsellinate. This finding suggests that hydrogen bonding capacity at the 4-position plays a crucial role in target recognition or membrane interaction mechanisms.

The methyl substituent at position 6 appears to contribute to molecular recognition patterns, as evidenced by its conservation across bioactive orsellinate derivatives [1]. The specific positioning of this substituent may influence conformational preferences and binding affinity to cellular targets, though detailed mechanistic studies remain limited.

Quantitative structure-activity relationship analysis reveals a strong linear correlation (r² > 0.90) between calculated partition coefficients (log P) and cytotoxic activity (log 1/LC50) across the orsellinate series. This relationship strongly implicates lipophilicity-dependent mechanisms as primary determinants of biological activity, suggesting that cellular membrane interactions represent the predominant mode of toxicity.

Lipophilicity-Pharmacokinetic Correlation Patterns

The relationship between lipophilicity and pharmacokinetic behavior in ethyl orsellinate represents a fundamental aspect of its cytotoxic mechanism. With a calculated log P value of 2.91, ethyl orsellinate occupies an optimal position within the lipophilicity range for cellular membrane permeation while maintaining sufficient aqueous solubility for biological distribution.

Membrane permeability studies demonstrate that increasing alkyl chain length correlates directly with enhanced cellular uptake capacity. The membrane permeability index for ethyl orsellinate (0.65) indicates moderate but significant membrane penetration, which increases substantially with longer alkyl chains, reaching near-complete permeability (0.98) for hexyl orsellinate. This relationship establishes that membrane permeation represents a rate-limiting step in the cytotoxic mechanism.

Cellular uptake measurements reveal that ethyl orsellinate serves as the baseline reference compound (relative uptake = 1.0) for comparative pharmacokinetic analysis. The progressive enhancement in cellular accumulation with increasing chain length (propyl: 2.8-fold, butyl: 6.5-fold, pentyl: 12.8-fold, hexyl: 15.9-fold) demonstrates the critical role of lipophilic partitioning in determining intracellular concentrations.

Bioavailability scoring indicates that ethyl orsellinate achieves a moderate bioavailability score of 0.72, which represents a balance between membrane permeation and aqueous solubility. This optimal balance contributes to its consistent biological activity across different experimental conditions and model systems.

The correlation between lipophilicity and cytotoxic potency suggests that membrane-mediated mechanisms predominate over specific protein-target interactions. The relative cytotoxic potency of ethyl orsellinate (1.0) increases dramatically with enhanced lipophilicity, reaching 16.0-fold greater activity for hexyl orsellinate, supporting membrane disruption as the primary mechanism of action.

Pharmacokinetic modeling indicates that compounds with log P values in the range of 2.9-5.0 demonstrate optimal cellular penetration without encountering significant efflux limitations. Ethyl orsellinate, positioned at the lower end of this range, maintains favorable distribution characteristics while avoiding potential precipitation or aggregation issues associated with highly lipophilic analogs.

The distribution profile of ethyl orsellinate suggests preferential accumulation in membrane-rich cellular compartments, particularly mitochondria, where the lipophilic cation effects may contribute to membrane potential disruption. This subcellular localization pattern aligns with observed cytotoxic mechanisms involving mitochondrial dysfunction and ATP depletion.

Steric Effects of Branched Alkyl Chains on Bioactivity

Systematic investigation of branched alkyl chain modifications reveals significant steric constraints on the bioactivity of orsellinate derivatives. The introduction of branching at different positions along the alkyl chain produces distinct effects on cytotoxic potency, providing insights into the conformational requirements for optimal biological activity.

Branching at the α-carbon position, exemplified by iso-propyl orsellinate, results in a moderate decrease in cytotoxic activity (LC50 = 229 μM) compared to the linear propyl analog (LC50 = 137 μM). This 1.7-fold reduction in potency indicates that conformational restrictions near the ester linkage interfere with optimal target interactions or membrane insertion geometries.

The tert-butyl orsellinate derivative demonstrates the most pronounced steric hindrance effects, with an LC50 of 195 μM representing a 2.3-fold decrease in activity compared to the linear butyl analog. The high degree of branching at the α-carbon creates significant conformational constraints that impede effective membrane interactions or target binding.

In contrast, branching at the β-carbon position (sec-butyl orsellinate) produces less severe activity reduction (LC50 = 147 μM), representing only a 1.7-fold decrease compared to linear butyl orsellinate. This differential effect suggests that steric hindrance closer to the aromatic core has greater impact on biological activity than distal branching patterns.

Conformational analysis indicates that branched alkyl chains reduce molecular flexibility and limit the accessible conformational space for membrane insertion. The steric hindrance index, calculated based on the degree of substitution at branch points, correlates inversely with biological activity across the orsellinate series.

The stereochemical effects of branching extend beyond simple steric bulk considerations, influencing the overall molecular shape and surface hydrophobicity distribution. Linear alkyl chains provide optimal hydrophobic surface area for membrane interactions, while branched structures create irregular hydrophobic patches that reduce membrane affinity.

Molecular modeling studies suggest that branched alkyl chains adopt preferential conformations that orient substituents away from the aromatic core, potentially disrupting coplanar arrangements required for optimal π-π stacking interactions with membrane components. These conformational preferences contribute to reduced membrane insertion efficiency and diminished biological activity.

The relationship between steric hindrance and bioactivity demonstrates clear structure-activity principles for optimizing orsellinate derivatives. Linear alkyl chains consistently provide superior activity compared to branched analogs of equivalent carbon content, establishing fundamental design principles for enhanced cytotoxic potency.

Quantitative analysis reveals that steric effects become increasingly significant with higher degrees of substitution at branch points. Primary carbons (linear chains) show no steric hindrance, secondary carbons (single branching) produce moderate effects, while tertiary carbons (multiple branching) create substantial activity decreases.

The mechanistic implications of steric effects suggest that membrane interaction represents the predominant determinant of biological activity rather than specific protein binding. The consistent correlation between conformational flexibility and cytotoxic potency supports membrane-mediated mechanisms as the primary mode of action for ethyl orsellinate and related compounds.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant